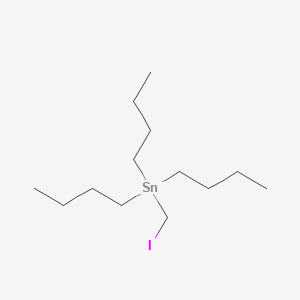

Tributyl(iodomethyl)stannane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tributyl(iodomethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKIDGIZQAEOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446263 | |

| Record name | Stannane, tributyl(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66222-29-5 | |

| Record name | Stannane, tributyl(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(iodomethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyl(iodomethyl)stannane synthesis protocol

An In-Depth Technical Guide to the Synthesis of Tributyl(iodomethyl)stannane

For researchers, scientists, and professionals in drug development, this compound is a valuable reagent. It serves as a key building block in organic synthesis, enabling the introduction of an iodomethyl group onto various molecules. This guide provides a detailed overview of the primary synthesis protocols, quantitative data, and experimental methodologies.

Synthesis Overview

The preparation of this compound can be achieved through several synthetic routes. The most common and high-yielding method involves a two-step process starting from tributyltin hydride to first form a chloromethyl intermediate, followed by a halide exchange reaction. An alternative one-pot synthesis offers a more direct approach from tributyltin chloride.

Quantitative Data Summary

The following table summarizes the quantitative data for two prominent synthesis methods for this compound, providing a clear comparison of their efficiency and reaction conditions.

| Parameter | Method 1: From Tributyl(chloromethyl)stannane | Method 2: One-Pot from Tributyltin Chloride |

| Starting Materials | Tributyl(chloromethyl)stannane, Sodium Iodide | Tributyltin Chloride, Diiodomethane, n-Butyllithium |

| Solvent | Acetone | Tetrahydrofuran or Diethyl Ether |

| Reaction Temperature | 25-27 °C | -78 °C to Room Temperature |

| Reaction Time | 12 hours | 12 hours |

| Yield | up to 95%[1] | 63-68%[2] |

| Purity | High purity after purification[1] | Good purity after distillation[2] |

Experimental Protocols

Method 1: Synthesis from Tributyl(chloromethyl)stannane

This high-yield, two-step protocol is a reliable method for producing this compound.[1] The first step involves the synthesis of tributyl(chloromethyl)stannane, which is then converted to the iodo-derivative.

Step 1: Preparation of Tributyl(chloromethyl)stannane

A detailed procedure for the synthesis of tributyl(chloromethyl)stannane can be found in the literature, often involving the reaction of tributyltin hydride with paraformaldehyde and a chlorinating agent.[1]

Step 2: Preparation of this compound

Materials:

-

Tributyl(chloromethyl)stannane

-

Sodium iodide (NaI)

-

Acetone (analytical reagent grade)

Procedure:

-

An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with tributyl(chloromethyl)stannane (e.g., 10.0 g, 30.7 mmol, 1.0 equiv) and acetone (125 mL).

-

Sodium iodide (e.g., 9.20 g, 61.4 mmol, 2.0 equiv) is added to the solution in one portion.

-

The flask is sealed with a rubber septum, and the reaction mixture is stirred at 25-27 °C for 12 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is suspended in hexanes and filtered to remove the sodium chloride byproduct.

-

The filtrate is concentrated under reduced pressure to afford this compound as a crude product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Storage: this compound can decompose over time at ambient temperature. For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used within a few days.[1]

Method 2: One-Pot Synthesis from Tributyltin Chloride

This method provides a more direct route to this compound, albeit with a slightly lower yield.[2]

Materials:

-

Tributyltin chloride

-

Diiodomethane (CH₂I₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Hexane

Procedure:

-

To a 1 L reaction flask under an inert nitrogen atmosphere, add diiodomethane (e.g., 26.7 g, 0.1 mol), tributyltin chloride (e.g., 32.5 g, 0.1 mol), and 200 mL of anhydrous THF or diethyl ether.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (e.g., 42 mL of a 2.5 M solution in hexanes, 0.105 mol) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).

-

Remove the solvent under reduced pressure.

-

Extract the target product with n-hexane and filter to remove any insoluble substances.

-

Remove the n-hexane from the filtrate by rotary evaporation to yield a pale yellow liquid.

-

Purify the product by vacuum distillation (140-142 °C / 1 mmHg) to obtain colorless this compound.[2]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via halide exchange.

References

Physical and chemical properties of Tributyl(iodomethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tributyl(iodomethyl)stannane, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Physical and Chemical Properties

This compound is a dense, high-boiling liquid, largely insoluble in water but soluble in many organic solvents.[1] Its key physical and chemical identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 66222-29-5 | [2] |

| Molecular Formula | C13H29ISn | [2][3][4] |

| Molecular Weight | 430.97 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 106 °C at 0.05 Torr | [5][6][7] |

| Density | ~1.514 g/cm³ (for the related Tributyltin iodide) | [1] |

| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane, chloroform); Insoluble in water.[1] | [1] |

| Stability | Decomposes over time when stored neat at ambient temperature.[8] | [8] |

| Storage | Recommended to be stored as a degassed 1 M solution in hexanes at –10 °C and used within a few days for best results.[8] | [8] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts (δ) |

| ¹H NMR (CDCl₃, 400 MHz) | 0.90 (t, J = 7.3 Hz, 9H), 0.96–1.00 (m, 6H), 1.32 (dq, J = 14.2, 7.2 Hz, 6H), 1.49–1.57 (m, 6H), 1.94 (t, J(117/119Sn-1H) = 18.0 Hz, 2H)[8] |

| ¹³C NMR (CDCl₃, 101 MHz) | 10.8, 13.8, 27.4, 29.0[8] |

| IR (film, cm⁻¹) | 2954, 2924, 2871, 2848, 1739, 1456, 1375, 1365, 1228, 1217, 875, 692, 664, 588, 515, 456[8] |

Chemical Reactivity and Applications

This compound is a valuable reagent primarily utilized for the introduction of a methyl group bearing a leaving group, which can be further transformed. Its reactivity is centered around the carbon-tin and carbon-iodine bonds.

The compound serves as a precursor to more reactive nucleophiles through tin-lithium exchange.[9] This transformation generates a highly reactive organolithium species that can participate in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds.

Furthermore, the iodine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the tributylstannylmethyl moiety onto various substrates.[1] This makes it a useful reagent for preparing other functionalized organostannanes.

Experimental Protocols

Synthesis of this compound from Tributyl(chloromethyl)stannane

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

-

Tributyl(chloromethyl)stannane

-

Sodium iodide (NaI)

-

Acetone

-

Hexanes

-

Silica gel

Procedure:

-

A solution of tributyl(chloromethyl)stannane in acetone is treated with an excess of sodium iodide.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is suspended in hexanes and filtered through a plug of silica gel to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[8]

Purification

Purification is typically achieved by filtration through silica gel to remove inorganic byproducts, followed by removal of the solvent under reduced pressure.[8] For higher purity, column chromatography on silica gel using hexanes as the eluent can be performed.[8]

Safety and Handling

This compound, like other organotin compounds, is toxic and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 66222-29-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 66222-29-5 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound CAS#: 66222-29-5 [m.chemicalbook.com]

An In-Depth Technical Guide to Tributyl(iodomethyl)stannane

This guide provides comprehensive technical information on Tributyl(iodomethyl)stannane, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

This compound is an organotin compound widely used in organic synthesis. Accurate identification and understanding its physical properties are crucial for its proper handling and application.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 66222-29-5[1][2][3][4][5] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₁₃H₂₉ISn[2][3][4] |

| Molecular Weight (MW) | 430.97 g/mol [2] |

| MDL Number | MFCD00161398[2][3] |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC[2] |

| Synonyms | n-Bu3SnCH2I, tributylstannylmethyl iodide, iodomethyltributyltin[1][5] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | Light yellow or colorless liquid[1][2] |

| Purity | >95%[2][3][6] |

| Boiling Point | 106°C at 0.05 Torr[1] |

| Flash Point | 157.8 ± 28.4 °C[1] |

| Storage Conditions | Store at 0-8 °C[1][2] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 0.90 (t, J = 7.3 Hz, 9H), 0.96–1.00 (m, 6H), 1.32 (dq, J = 14.2, 7.2 Hz, 6H), 1.49–1.57 (m, 6H), 1.94 (t, J(¹¹⁷/¹¹⁹Sn-¹H) = 18.0 Hz, 2H)[6] |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 10.8, 13.8, 27.4, 29.0[6] |

| IR (film) cm⁻¹ | 2954, 2924, 2871, 2848, 1739, 1456, 1375, 1365, 1228, 1217, 875, 692, 664, 588, 515, 456[6] |

| HRMS (EI) | [M – CH₂I]⁺: Calculated 291.11292, Found 291.11326; [M – C₄H₉]⁺: Calculated 374.96262, Found 374.96257[6] |

Experimental Protocols

The following protocol is a modified procedure from Seitz et al., as published in Organic Syntheses.[7]

Reaction Scheme: Tributyl(chloromethyl)stannane + NaI → this compound + NaCl

Materials and Equipment:

-

Tributyl(chloromethyl)stannane

-

Sodium iodide (NaI), ≥99.0%[7]

-

Acetone, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a solution of tributyl(chloromethyl)stannane in anhydrous acetone, add an excess of sodium iodide.

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., hexanes) and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

Purification can be achieved via column chromatography on silica gel if necessary.[7]

Storage: this compound can decompose over time at ambient temperature. For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used within a few days.[7]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized for the preparation of α-heteroalkylstannanes and as a precursor for more reactive nucleophiles via tin-lithium exchange.[6] These reactive intermediates are valuable in various carbon-carbon bond-forming reactions.

A key application is in the Stannylamine Protocol (SnAP) for synthesizing C-substituted morpholines from aldehydes.[8]

General Workflow:

-

An amino alcohol (e.g., DL-alaninol) is reacted with sodium hydride to form the corresponding alkoxide.

-

This intermediate is then treated with this compound to generate an amino stannane.[8]

-

The amino stannane is subsequently used in reactions with aldehydes to form functionalized morpholines.[8]

This protocol allows for the creation of complex heterocyclic structures, which are important scaffolds in medicinal chemistry.

Caption: Role of this compound in SnAP reagent synthesis.

Safety Information

Organotin compounds, including this compound, are hazardous and must be handled with appropriate safety precautions.

-

Toxicity: Toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[9] It causes skin irritation and serious eye damage.[9] Prolonged or repeated exposure can cause damage to organs.[9]

-

Handling: Use only in a well-ventilated area or under a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid all personal contact, including inhalation of vapors.[9] Do not eat, drink, or smoke when using this product.[9]

-

Fire Hazard: The substance is not considered a significant fire risk, but containers may burn.[9]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9] Avoid release to the environment.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.[9][10][11]

References

- 1. This compound CAS 66222-29-5 [homesunshinepharma.com]

- 2. This compound 95% | CAS: 66222-29-5 | AChemBlock [achemblock.com]

- 3. This compound | 66222-29-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound CAS#: 66222-29-5 [m.chemicalbook.com]

- 5. This compound CAS 66222-29-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data of Tributyl(iodomethyl)stannane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Tributyl(iodomethyl)stannane, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and a visual representation of the analytical workflow are also included to facilitate understanding and replication.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.94 | t | 18.0 (¹¹⁷/¹¹⁹Sn-¹H) | 2H | Sn-CH₂ -I |

| 1.49-1.57 | m | - | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.32 | dq | 14.2, 7.2 | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 0.96-1.00 | m | - | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| 0.90 | t | 7.3 | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 29.0 | Sn-CH₂-C H₂-CH₂-CH₃ |

| 27.4 | Sn-CH₂-CH₂-C H₂-CH₃ |

| 13.8 | Sn-CH₂-CH₂-CH₂-C H₃ |

| 10.8 | Sn-C H₂-I |

Solvent: CDCl₃, Frequency: 101 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2954, 2924, 2871, 2848 | C-H stretching vibrations |

| 1456 | C-H bending vibrations |

| 1375, 1365 | C-H bending vibrations |

| 515, 456 | Sn-C stretching vibrations |

Sample Preparation: Film[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M - CH₂I]⁺ (C₁₂H₂₇Sn) | 291.11292 | 291.11326 |

| [M - C₄H₉]⁺ (C₉H₂₀ISn) | 374.96262 | 374.96257 |

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of organotin compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

-

Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[3]

-

For ¹¹⁹Sn NMR, an external standard such as tetramethylstannane (SnMe₄) can be used.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Film):

-

Place a small drop of neat this compound directly onto one face of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) if using GC-MS.

-

-

Data Acquisition:

-

The sample is ionized in the source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and characteristic fragment ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which allows for the calculation of the elemental composition.

-

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to Tributyl(iodomethyl)stannane: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(iodomethyl)stannane, a cornerstone reagent in organic synthesis, has played a pivotal role in the construction of complex molecular architectures. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its diverse applications. Detailed experimental protocols for both historical and contemporary synthetic methods are presented, alongside tabulated quantitative data for key reactions. Furthermore, reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile organotin compound.

Discovery and Historical Context

The journey of this compound is rooted in the broader history of organotin chemistry, which began with the synthesis of diethyltin diiodide by Edward Frankland in 1849. However, it was not until the mid-20th century that the synthetic utility of organostannanes, particularly those bearing a halomethyl group, began to be systematically explored.

The pioneering work of Dietmar Seyferth and his collaborators in the 1960s and 1970s laid the groundwork for the preparation and application of α-halomethyltin compounds. While early methods for generating similar reagents existed, a key publication by D. E. Seitz and A. Zapata in 1981 detailed a practical and efficient synthesis of this compound, which became a benchmark for subsequent preparations. This method, involving the treatment of (tributylstannyl)methanol with iodine and triphenylphosphine, provided a reliable route to this important building block.

Over the years, synthetic methodologies have been refined to improve yield, safety, and operational simplicity. A significant advancement was the development of a two-step procedure from the readily available and less hazardous tributyltin hydride, as detailed in Organic Syntheses. This modern approach, involving the formation of an intermediate chloromethyl or mesyloxymethyl stannane followed by a halide exchange (Finkelstein reaction), has become a standard and widely adopted protocol. More recently, one-pot procedures have also been developed, further streamlining the synthesis of this valuable reagent.

Synthesis of this compound

The synthesis of this compound has evolved to offer chemists multiple reliable routes. Below are detailed protocols for the modern, widely used two-step method and a one-pot alternative.

Modern Two-Step Synthesis from Tributyltin Hydride

This procedure, adapted from Organic Syntheses, is a reliable and scalable method for the preparation of this compound. It proceeds via the formation of Tributyl(chloromethyl)stannane, followed by a Finkelstein reaction.

Experimental Protocol:

Step A: Synthesis of Tributyl(chloromethyl)stannane

-

To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.1 equiv) is added dropwise.

-

The resulting lithium diisopropylamide (LDA) solution is stirred for 30 minutes at 0 °C.

-

Tributyltin hydride (1.0 equiv) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes.

-

Paraformaldehyde (1.1 equiv) is added in one portion, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction mixture is then cooled to -78 °C, and methanesulfonyl chloride (1.2 equiv) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 10 hours.

-

The reaction is quenched with water, and the product is extracted with hexanes.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step B: Synthesis of this compound

-

To a solution of Tributyl(chloromethyl)stannane (1.0 equiv) in acetone, sodium iodide (2.0 equiv) is added in one portion.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between hexanes and water.

-

The organic layer is separated, washed, dried, and concentrated to afford this compound as a colorless oil.

// Nodes TBT_H [label="Tributyltin Hydride", fillcolor="#F1F3F4", fontcolor="#202124"]; LDA [label="LDA", fillcolor="#FBBC05", fontcolor="#202124"]; Paraformaldehyde [label="Paraformaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; MesylChloride [label="Methanesulfonyl\nChloride", fillcolor="#FBBC05", fontcolor="#202124"]; TBT_Cl [label="Tributyl(chloromethyl)stannane", fillcolor="#F1F3F4", fontcolor="#202124"]; NaI [label="Sodium Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; TBT_I [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TBT_H -> TBT_Cl [label="1. LDA, THF, 0 °C\n2. Paraformaldehyde\n3. MsCl", headport="w", tailport="e"]; TBT_Cl -> TBT_I [label="NaI, Acetone", headport="w", tailport="e"]; } .enddot Caption: Workflow for the modern two-step synthesis of this compound.

One-Pot Synthesis from Diiodomethane

A one-pot procedure has been reported, offering a more direct route to the target compound.

Experimental Protocol:

-

To a solution of diiodomethane (1.0 equiv) and tributyltin chloride (1.0 equiv) in an anhydrous organic solvent (e.g., THF or ether) at -78 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The solvent is removed under reduced pressure, and the product is extracted with n-hexane.

-

After filtration and removal of the solvent, the crude product is purified by vacuum distillation to yield this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₂₉ISn |

| Molecular Weight | 430.97 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 140-142 °C at 1 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.94 (t, J(¹¹⁷/¹¹⁹Sn-¹H) = 18.0 Hz, 2H), 1.57–1.49 (m, 6H), 1.32 (dq, J = 14.2, 7.2 Hz, 6H), 1.00–0.96 (m, 6H), 0.90 (t, J = 7.3 Hz, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 29.0, 27.4, 13.8, 10.8 |

| CAS Number | 66222-29-5 |

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a source of the iodomethyl group and as a precursor to other valuable synthetic intermediates.

Preparation of α-Heteroatom-Substituted Stannanes

This compound serves as an electrophile in reactions with various nucleophiles to generate a range of α-heteroatom-substituted stannanes. These products are often stable and can be used in subsequent transformations.

// Nodes TBT_I [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R-OH, R₂NH, R-SH)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Heteroatom-Substituted\nStannane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TBT_I -> Product; Nucleophile -> Product; } .enddot Caption: General scheme for the synthesis of α-heteroatom-substituted stannanes.

Table of Representative Reactions:

| Nucleophile | Product | Conditions | Yield (%) |

| Alcohol (R-OH) | Bu₃SnCH₂OR | NaH, THF | 60-90 |

| Amine (R₂NH) | Bu₃SnCH₂NR₂ | Base, Solvent | 70-95 |

| Thiol (R-SH) | Bu₃SnCH₂SR | Base, Solvent | 80-95 |

Generation of Nucleophilic Intermediates

Through tin-lithium exchange, this compound can be converted into a more reactive nucleophilic species. This intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

-Sigmatropic Wittig Rearrangements: The lithiated species derived from this compound can be used to generate precursors for-sigmatropic Wittig rearrangements, a powerful tool for stereoselective synthesis.

Methylenation of Nitriles

This compound has been employed in the methylenation of nitriles, providing a route to terminal olefins.

Conclusion

This compound has a rich history, evolving from early explorations in organotin chemistry to becoming a reliable and versatile reagent in the modern synthetic chemist's toolkit. The development of robust and high-yielding synthetic procedures has made this compound readily accessible. Its utility in generating other valuable organostannanes and as a precursor for nucleophilic intermediates ensures its continued importance in the synthesis of complex organic molecules, with applications spanning from academic research to industrial drug development. As with all organotin compounds, appropriate safety precautions should be taken during its handling and use due to its potential toxicity.

Stability and reactivity of Tributyl(iodomethyl)stannane

An In-Depth Technical Guide to the Stability and Reactivity of Tributyl(iodomethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C13H29ISn, is a versatile organotin reagent widely utilized in organic synthesis.[1] Its significance lies in its ability to act as a precursor to various functionalized C(sp3) nucleophiles, which are valuable building blocks in the synthesis of complex organic molecules.[2][3] This guide provides a comprehensive overview of the stability, reactivity, and safe handling of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and chemical synthesis.

Stability and Storage

This compound is known to be unstable over time, particularly when stored neat at ambient temperature.[2][3] Decomposition can lead to the formation of impurities and a reduction in reagent purity, which may adversely affect reaction outcomes. The compound is typically a colorless to pale yellow liquid, and a yellow tint may develop upon exposure to air and light, indicating decomposition.[4]

Quantitative Data: Stability and Storage Recommendations

| Parameter | Value & Conditions | Source |

| Storage Temperature | -10 °C | [2][3] |

| Storage Form | As a degassed ~1 M solution in hexanes | [2][3] |

| Shelf Life | Should be used within a few days for best results | [2][3] |

| Decomposition Note | Decomposes over time when stored neat at ambient temperature | [2][3] |

| Purity Impact | Purification of a reaction crude after 7-10 days at -28 °C resulted in a significantly lower yield (36%) | [2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 66222-29-5 | [5][6] |

| Molecular Formula | C13H29ISn | [1][6] |

| Molecular Weight | 430.98 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 106 °C @ 0.05 Torr | [6] |

| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane); insoluble in water. | [4] |

Reactivity and Synthetic Applications

This compound is a valuable reagent due to its dual reactivity profile. The presence of both a carbon-tin and a carbon-iodine bond allows for diverse synthetic transformations.

As an Electrophile

The carbon-iodine bond is susceptible to nucleophilic attack, with the iodide ion acting as an excellent leaving group.[4] This allows this compound to serve as an electrophilic source of the tributylstannylmethyl group (-CH2SnBu3). It is commonly used in the preparation of α-heteroatom-substituted organostannanes, such as α-tributylstannylmethyl ethers, amines, and sulfides.[2] These products are themselves stable C(sp3) nucleophiles that can be used in further cross-coupling reactions.[2]

Caption: Electrophilic role of this compound.

As a Precursor to Nucleophiles via Transmetalation

This compound is a crucial precursor for generating more reactive nucleophiles through tin-lithium exchange.[2][3] Reaction with an organolithium reagent, typically n-butyllithium, results in the formation of (tributylstannyl)methyllithium. This highly reactive organolithium species can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or in[3][7]-sigmatropic Wittig rearrangements.[2][3]

Caption: Generation of a nucleophile via tin-lithium exchange.

Experimental Protocols

The following protocols are based on established procedures and should be performed with appropriate safety precautions in a laboratory setting.

Synthesis of this compound

This procedure details the synthesis of this compound from its chloro-analogue via a Finkelstein reaction.[2][3]

Materials:

-

Tributyl(chloromethyl)stannane

-

Sodium iodide (NaI), pure (≥99.0%)

-

Acetone, anhydrous

-

Hexanes

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

A round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with Tributyl(chloromethyl)stannane (1.0 equiv) and anhydrous acetone.

-

Sodium iodide (1.5 equiv) is added to the solution.[2]

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between hexanes and water.

-

The aqueous layer is separated and the organic layer is washed sequentially with saturated aqueous Na2S2O3 solution (to remove residual iodine) and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a colorless oil.

-

The product should be immediately dissolved in degassed hexanes for storage.[2][3]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Organotin compounds are toxic and require careful handling.[8] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

Hazard Summary

| Hazard Type | Description | Source |

| Acute Toxicity | Toxic if swallowed. Harmful in contact with skin. | [10] |

| Irritation | Causes skin irritation and serious eye irritation/damage. | [7] |

| Organ Toxicity | May cause damage to organs (kidney, liver, blood) through prolonged or repeated exposure. | [7][10] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [9] |

| Handling | Do not breathe mist/vapors. Avoid contact with skin and eyes. Handle under a chemical fume hood. | [7][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7][9][11] |

Conclusion

This compound is a potent and versatile synthetic tool. Its utility is underscored by its dual electrophilic and nucleophilic precursor characteristics. However, its inherent instability and toxicity necessitate careful storage and handling. By understanding its stability profile, reactivity, and adhering to strict safety protocols, researchers can effectively and safely leverage this reagent to advance complex molecule synthesis in drug discovery and other chemical sciences.

References

- 1. This compound | C13H29ISn | CID 10862926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound 95% | CAS: 66222-29-5 | AChemBlock [achemblock.com]

- 6. This compound CAS#: 66222-29-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Commercial Availability and Synthetic Utility of Tributyl(iodomethyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tributyl(iodomethyl)stannane (CAS No. 66222-29-5), a versatile reagent in organic synthesis. This document offers a comparative summary of suppliers, their product specifications, and a detailed experimental protocol for its preparation. Furthermore, we illustrate its synthetic applications through a logical workflow diagram.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, pricing, and typical lead times. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |

| AChemBlock | 95% | 1 g, 5 g | $40 (1 g), $165 (5 g) | In Stock (USA)[1] |

| INDOFINE Chemical Company | >96% | 1 g, 5 g | $135 (1 g), $411 (5 g) | 7-10 days[2] |

| Key Organics | >95% | 0.5 g, 1 g, 5 g | £105 (0.5 g), £165 (1 g), £495 (5 g) | Usually 20 days[3] |

| Sach biotech Co.,Ltd. (via ChemicalBook) | 98% | per kg | $7000.00 - $7142.00 / kg | Inquiry required[4] |

| Home Sunshine Pharma | ≥98.0% | Inquiry required | Inquiry required | Inquiry required |

| Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd | ≥98.0% | Inquiry required | Inquiry required | Inquiry required |

| ChemShuttle | Inquiry required | Inquiry required | Inquiry required | Inquiry required |

| Sigma-Aldrich | Inquiry required | Inquiry required | Inquiry required | Inquiry required |

Experimental Protocol: Preparation of this compound

The following procedure is a detailed method for the synthesis of this compound, adapted from a literature procedure.[5]

Step A: Preparation of Tributyl(chloromethyl)stannane

-

To an oven-dried 500-mL pear-shaped recovery flask equipped with a magnetic stir bar, add anhydrous THF (150 mL) and N,N-diisopropylamine (10.6 mL, 75.6 mmol).

-

Cool the flask to 0–5 °C using an ice/water bath.

-

Slowly add n-BuLi (47.8 mL, 75.6 mmol) dropwise over 25 minutes.

-

Stir the resulting pale-yellow solution at 0–5 °C for 30 minutes.

-

Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.

-

Stir the clear yellow solution at 0–5 °C for an additional 30 minutes.

-

Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion.

-

Remove the ice bath and stir the suspension at 25–27 °C for 3 hours.

-

Cool the reaction mixture in a dry ice-acetone bath for 30 minutes.

-

Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.

-

Remove the cooling bath and stir the suspension at 25–27 °C for 10 hours.

-

Quench the reaction by adding water (100 mL) and stir for 15 minutes.

-

Transfer the contents to a separatory funnel and extract with pentane (3 x 50 mL).

-

Wash the combined organic layers with saturated NaCl solution (100 mL), dry over MgSO₄, and filter.

-

Concentrate the filtrate by rotary evaporation to yield Tributyl(chloromethyl)stannane as a colorless oil.

Step B: Preparation of this compound

-

In an oven-dried 500-mL pear-shaped recovery flask, dissolve the Tributyl(chloromethyl)stannane (10.5 g, 30.9 mmol) from Step A in acetone (125 mL).

-

Add sodium iodide (9.50 g, 63.4 mmol) in one portion.

-

Stir the suspension at 25–27 °C for 8 hours, during which the mixture will turn pale yellow.

-

Remove the acetone by rotary evaporation.

-

Add pentane (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel.

-

Separate the aqueous layer and extract with pentane (2 x 50 mL).

-

Wash the combined organic layers with saturated NaCl solution (50 mL), dry over MgSO₄, and filter.

-

Concentrate the filtrate by rotary evaporation to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.

Synthetic Applications and Logical Workflow

This compound is a valuable C1 building block in organic synthesis, primarily serving as a precursor to various functionalized organostannanes and as a source of the tributylstannylmethyl nucleophile. Its utility is highlighted in the following logical workflow diagram.

Caption: Synthetic utility of this compound.

The diagram above illustrates two primary synthetic pathways involving this compound. In the first pathway, it undergoes nucleophilic substitution with various heteroatom nucleophiles to yield stable α-heteroalkylstannanes. In the second, more reactive pathway, it undergoes a tin-lithium exchange with n-butyllithium to generate a highly reactive nucleophile, which can then be used in various carbon-carbon bond-forming reactions with electrophiles.

References

An In-depth Technical Guide to the Safe Handling of Tributyl(iodomethyl)stannane

For researchers, scientists, and drug development professionals, the proper handling of reactive and potentially hazardous chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Tributyl(iodomethyl)stannane, a versatile reagent in organic synthesis. The information presented is compiled from safety data sheets of structurally similar organotin compounds and established experimental protocols.

Chemical Identification and Physical Properties

This compound is an organotin compound with the chemical formula C13H29ISn.[1] Due to its chemical nature, it is generally soluble in organic solvents such as toluene, dichloromethane, and chloroform, but insoluble in water.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C13H29ISn | [1] |

| Molecular Weight | 430.97 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically >95% | [1][3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Hazard Identification and Toxicological Information

Organotin compounds, as a class, are known for their toxicity.[4][5] Tributyltin compounds, in particular, can be hazardous through various routes of exposure.

Table 2: GHS Hazard Statements for Structurally Similar Tributyltin Compounds

| Hazard Statement | Description | Reference |

| H301 | Toxic if swallowed | [6][7] |

| H312 | Harmful in contact with skin | [6][7] |

| H315 | Causes skin irritation | [6][7] |

| H317 | May cause an allergic skin reaction | |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [6][7] |

| H332 | Harmful if inhaled | [7] |

| H360 | May damage fertility or the unborn child | [6] |

| H372 | Causes damage to organs through prolonged or repeated exposure | [6][7] |

| H410 | Very toxic to aquatic life with long lasting effects | [7] |

Toxicological Summary:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[6][7]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[6][7]

-

Chronic Health Effects: May cause damage to organs through prolonged or repeated exposure.[6] There is also a risk of damage to fertility or an unborn child.[6]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale | Reference |

| Hand Protection | Chemically resistant gloves (e.g., PVC, Butyl rubber, Neoprene). | To prevent skin contact. | [8][9] |

| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect eyes from splashes. | [8][10][11] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and appropriate chemical-resistant apron. | To prevent skin contamination. | [6][8][10] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors. | [6][8][10][11] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the reagent.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][10]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8][10]

-

Keep away from heat, sparks, and open flames.[11]

Storage:

-

Store in original, tightly sealed containers.[8]

-

Keep in a dry, cool, and well-ventilated place.[6][11] A storage temperature of 0-8 °C is recommended.[1]

-

This compound can decompose over time at ambient temperature. For longer-term storage, it is recommended to store it as a degassed 1 M solution in hexanes at -10 °C.[3][12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][13]

First Aid Measures

In case of exposure, immediate action is necessary.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures | Reference |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [6][8][10][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [6][10][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6][10][13] |

Spill and Disposal Procedures

Spill Response:

-

Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7][8][11]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full protective clothing and a self-contained breathing apparatus.[7][8] Prevent the spill from entering drains or waterways.[6][11][13]

Disposal:

-

Waste must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[6][13] Do not allow the chemical to enter the environment.[6][13]

Experimental Protocol: Preparation of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

Tributyl(chloromethyl)stannane

-

Sodium iodide

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Hexanes

-

Silica gel

-

Sintered glass funnel

Procedure:

-

A solution of tributyl(chloromethyl)stannane (1.0 equivalent) in acetone is prepared in a round-bottom flask.

-

Sodium iodide (1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the precipitation of sodium chloride.[3]

-

After the reaction is complete, the solvent is removed by rotary evaporation.

-

The resulting residue is suspended in hexanes and filtered through a plug of silica gel to remove the sodium salts.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.

Purity Assessment:

The purity of the product can be assessed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][12]

Visualizations

The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.

Caption: Workflow for the safe handling and emergency procedures for this compound.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. This compound 95% | CAS: 66222-29-5 | AChemBlock [achemblock.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 5. Toxicity of tin and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

Theoretical Insights into Tributyl(iodomethyl)stannane: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(iodomethyl)stannane, an organotin compound, serves as a versatile reagent in organic synthesis, primarily as a precursor for the generation of nucleophilic and radical species. While its synthetic applications are well-documented, a comprehensive understanding of its electronic structure, reactivity, and reaction mechanisms from a theoretical standpoint is crucial for optimizing existing protocols and designing novel synthetic methodologies. This technical guide provides an in-depth overview of the theoretical studies relevant to this compound, focusing on the computational approaches employed to investigate its properties and reactivity. Due to the limited number of published theoretical studies specifically on this compound, this guide also draws upon computational methodologies applied to analogous organotin and iodinated compounds to provide a robust framework for future research.

Computational Methodologies for Organotin Compounds

The theoretical investigation of organotin compounds like this compound presents unique challenges due to the presence of a heavy tin atom, which necessitates the consideration of relativistic effects. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the structure, properties, and reactivity of such molecules.

Data Presentation: Typical Computational Approaches

The following table summarizes common computational methods and basis sets employed in the theoretical study of organotin and related compounds. This information can serve as a starting point for researchers planning their own computational investigations.

| Computational Aspect | Method/Basis Set | Typical Application | Reference |

| Geometry Optimization & Vibrational Frequencies | B3LYP, M06-2X | Determining the ground-state structure and characterizing stationary points. | [1][2] |

| Relativistic Effects (for Tin) | LANL2DZ, SDD | Effective Core Potentials (ECPs) to account for relativistic effects of the heavy tin atom. | [3] |

| Basis Sets for Light Atoms (C, H, I) | 6-31G(d), 6-311+G(d,p), def2-TZVP | Pople-style or Ahlrichs-type basis sets to describe the electronic structure of non-metal atoms. | [1][2] |

| Solvent Effects | IEFPCM, CPCM | Implicit solvent models to simulate the influence of the reaction medium on molecular properties and reaction energies. | [1][2] |

| Excited States and UV-Vis Spectra | TD-DFT | Time-Dependent DFT for calculating electronic transition energies and simulating UV-Vis spectra. | [1] |

Experimental Protocols: A Guide to Computational Studies

The following section outlines a typical workflow for the theoretical investigation of a molecule like this compound using DFT.

Molecular Structure Construction and Initial Optimization

The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro. A preliminary geometry optimization is often performed using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation.

Geometry Optimization and Frequency Calculation

A full geometry optimization is then carried out using a more robust level of theory, for instance, the B3LYP functional with a basis set like 6-311+G(d,p) for the light atoms and an effective core potential such as LANL2DZ for the tin atom.[1][2][3] Following optimization, a frequency calculation is crucial to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Calculation of Molecular Properties

Once the optimized geometry is obtained, various molecular properties can be calculated. These include:

-

Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity.

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges, hybridization, and analyze donor-acceptor interactions within the molecule.

-

Thermochemical Properties: Calculation of enthalpy, Gibbs free energy, and entropy.

Reaction Mechanism Studies

To investigate reaction mechanisms, such as the transmetalation of this compound with an organolithium reagent, the following steps are typically undertaken:

-

Locating Transition States (TS): The geometry of the transition state for a given reaction step is located using various algorithms (e.g., QST2, QST3, or Berny optimization).

-

Frequency Analysis of TS: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming the proposed reaction pathway.

Signaling Pathways and Logical Relationships

The primary role of this compound in many reactions is to act as a precursor to other reactive species. A key reaction pathway is transmetalation, where the tin-carbon bond is cleaved by an organometallic reagent, typically an organolithium compound, to generate a new organolithium species. This process is fundamental to its application in C-C bond formation.[4]

References

Tributyl(iodomethyl)stannane as a Source of the Iodomethyl Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl(iodomethyl)stannane, a versatile organotin reagent, is well-established in organic synthesis, primarily as a precursor to nucleophilic (tributylstannyl)methyllithium and as an electrophile. While its application as a direct source of the highly reactive iodomethyl radical (•CH₂I) is not extensively documented in peer-reviewed literature, this technical guide explores its potential in this capacity based on fundamental principles of radical chemistry. This document provides a comprehensive overview of the synthesis and properties of this compound, proposes a plausible mechanism for the generation of the iodomethyl radical, and presents detailed experimental protocols for analogous radical iodomethylation reactions. The information herein is intended to serve as a foundational resource for researchers interested in exploring novel applications of this reagent in radical-mediated carbon-carbon and carbon-heteroatom bond formation.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is reliably achieved through a two-step process starting from tributyltin hydride. The initial step involves the formation of tributyl(chloromethyl)stannane, which is subsequently converted to the iodo derivative via a Finkelstein reaction.[1][2]

Synthesis of Tributyl(chloromethyl)stannane

The precursor, tributyl(chloromethyl)stannane, is synthesized by reacting tributyltin hydride with diisopropylamine and n-butyllithium, followed by the addition of paraformaldehyde and subsequent treatment with methanesulfonyl chloride.[1][2]

Synthesis of this compound

Tributyl(chloromethyl)stannane is converted to this compound by treatment with sodium iodide in acetone.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

Part A: Tributyl(chloromethyl)stannane

-

To an oven-dried 500-mL flask under a nitrogen atmosphere, add anhydrous THF (150 mL) and N,N-diisopropylamine (10.6 mL, 75.6 mmol).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add n-butyllithium (47.8 mL of a 1.6 M solution in hexanes, 76.5 mmol) over 25 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes.

-

Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.

-

Stir for an additional 30 minutes at 0-5 °C.

-

Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion.

-

Remove the ice bath and stir the suspension at room temperature for 3 hours.

-

Cool the reaction mixture in a dry ice/acetone bath for 30 minutes.

-

Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.

-

Remove the cooling bath and stir at room temperature for 10 hours.

-

Quench the reaction with water (100 mL) and extract with hexanes.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes) to yield tributyl(chloromethyl)stannane as a colorless oil.

Part B: this compound

-

In a 500-mL flask, dissolve tributyl(chloromethyl)stannane (10.5 g, 30.9 mmol) in acetone (125 mL).

-

Add sodium iodide (9.50 g, 63.4 mmol) in one portion.

-

Stir the suspension at room temperature for 8 hours.

-

Concentrate the mixture under reduced pressure.

-

Suspend the residue in hexanes (30 mL) and filter through a plug of silica gel, eluting with hexanes.

-

Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for tributyl(chloromethyl)stannane and this compound.[1][2]

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| Tributyl(chloromethyl)stannane | C₁₃H₂₉ClSn | 325.52 | Colorless oil |

| This compound | C₁₃H₂₉ISn | 430.97 | Colorless oil |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 1.94 (t, J = 18.0 Hz, 2H, Sn-CH₂-I), 1.57-1.49 (m, 6H), 1.32 (sext, J = 7.2 Hz, 6H), 1.00-0.96 (m, 6H), 0.90 (t, J = 7.3 Hz, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 29.0, 27.4, 13.8, 10.8, -8.2 (Sn-CH₂-I) |

| IR (film, cm⁻¹) | 2954, 2924, 2871, 2848, 1456, 1375, 1217, 875, 692, 664 |

| HRMS (EI) | m/z calcd for C₁₂H₂₇Sn [M - CH₂I]⁺ 291.1129, found 291.1133 |

Generation of the Iodomethyl Radical

The generation of alkyl radicals from alkyl iodides is a well-established process in organic chemistry, typically initiated by photolysis, thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN), or through the action of a mediator such as a trialkyltin radical.

Proposed Mechanism for Iodomethyl Radical Generation

While not explicitly detailed in the literature for this compound, a plausible mechanism for the generation of the iodomethyl radical involves a chain reaction initiated by a radical source and propagated by the tributyltin radical (Bu₃Sn•).

Caption: Proposed radical chain mechanism.

In this proposed mechanism, a radical initiator generates a tributyltin radical from tributyltin hydride. This tributyltin radical can then abstract the iodine atom from this compound to generate the desired iodomethyl radical. The iodomethyl radical can then participate in subsequent reactions, such as addition to an alkene, followed by hydrogen atom abstraction from tributyltin hydride to yield the product and regenerate the tributyltin radical, thus propagating the chain.

Potential Applications in Radical Chemistry

The iodomethyl radical is a valuable intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. Its application in radical cyclization and intermolecular addition reactions can lead to the synthesis of complex molecular architectures.

Intermolecular Addition to Alkenes

The addition of the iodomethyl radical to an alkene would result in the formation of a γ-iodoalkyl derivative, a versatile synthetic intermediate.

Caption: Experimental workflow for radical addition.

Experimental Protocols for Analogous Iodomethyl Radical Reactions

Due to the lack of specific literature examples for this compound as a radical source, the following protocols for analogous reactions using alternative iodomethyl precursors are provided. These methods illustrate the general conditions required for generating and reacting the iodomethyl radical.

Protocol: AIBN-Initiated Radical Addition of Diiodomethane to an Alkene

This protocol describes a typical procedure for the addition of an iodomethyl group across a double bond using diiodomethane as the iodomethyl radical precursor and AIBN as the thermal initiator.

Materials:

-

Alkene (1.0 equiv)

-

Diiodomethane (5.0 equiv)

-

AIBN (0.1 equiv)

-

Anhydrous benzene or toluene

Procedure:

-

To a solution of the alkene in anhydrous benzene, add diiodomethane and AIBN.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or GC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired γ-iodoalkyl product.

Table 3: Representative Data for AIBN-Initiated Iodomethylation

| Alkene Substrate | Product | Yield (%) |

| 1-Octene | 1,3-Diiodononane | 75 |

| Cyclohexene | (1,2-Diiodoethyl)cyclohexane | 68 |

| Styrene | 1,3-Diiodo-1-phenylpropane | 82 |

(Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.)

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Care should be taken to avoid inhalation, ingestion, and skin contact. All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable reagent with well-documented applications in non-radical organic synthesis. While its use as a direct source of the iodomethyl radical is an underexplored area, the principles of radical chemistry suggest its potential in this role. This guide has provided the foundational knowledge for its synthesis and properties, proposed a plausible mechanism for radical generation, and offered experimental protocols for analogous systems. It is hoped that this information will stimulate further research into the radical-mediated reactions of this compound, expanding the synthetic utility of this versatile organotin compound.

References

Methodological & Application

Application Notes and Protocols: Tributyl(iodomethyl)stannane in-Sigmatropic Wittig Rearrangements

Application Notes and Protocols: Tributyl(iodomethyl)stannane in[1][2]-Sigmatropic Wittig Rearrangements

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2]-sigmatropic Wittig rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols.[1] A significant advancement in this methodology is the Wittig-Still rearrangement, which utilizes an α-alkoxystannane precursor. This variant, developed by W. Clark Still and Abhijit Mitra, offers exceptional control over the generation of the key carbanion intermediate, leading to high yields and, most notably, excellent diastereoselectivity in favor of the (Z)-alkene geometry in the product.[3][4]

This compound ((Bu₃SnCH₂I)) is a key reagent in the Wittig-Still rearrangement. It serves as a precursor to the α-tributylstannylmethyl ether, which, upon transmetalation with an organolithium reagent such as n-butyllithium, generates the desired lithiated carbanion at low temperatures. This approach avoids the often problematic direct deprotonation of allylic ethers, which can lead to competing[1][3]-Wittig rearrangement and other side reactions.[5][6] The mild conditions and high stereoselectivity of the Wittig-Still rearrangement make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Mechanism of the[1][2]-Wittig-Still Rearrangement

The[1][2]-Wittig-Still rearrangement proceeds through a concerted, five-membered cyclic transition state. The key steps are:

-

Formation of the α-alkoxystannane: The allylic alcohol is first deprotonated with a base (e.g., KH) and then reacted with this compound to form the corresponding α-tributylstannylmethyl ether.

-

Transmetalation: The α-alkoxystannane is treated with n-butyllithium at low temperature (typically -78 °C). This results in a tin-lithium exchange, generating the highly reactive α-lithioalkoxy intermediate.

-

[1][2]-Sigmatropic Rearrangement: The lithiated intermediate rapidly undergoes a concerted[1][2]-sigmatropic rearrangement through a five-membered envelope-like transition state.

-

Work-up: The resulting lithium alkoxide is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the final homoallylic alcohol.

The high (Z)-selectivity observed in the Wittig-Still rearrangement is attributed to a preference for a pseudoaxially substituted transition state.

Quantitative Data

The[1][2]-Wittig-Still rearrangement using this compound precursors consistently delivers high yields and excellent (Z)-diastereoselectivity for the synthesis of trisubstituted homoallylic alcohols. The following table summarizes representative data from the seminal work of Still and Mitra.[3]

| Substrate (α-tributylstannylmethyl ether derived from) | Product (Homoallylic Alcohol) | Yield (%) | E/Z Ratio |

| 2-Cyclohexenylmethanol | (Z)-(3-Hydroxy-1-propenyl)cyclohexene | >95 | 4:96 |

| 1-Cyclohexenylmethanol | (Z)-1-(1-Hydroxy-2-propenyl)cyclohexene | 3:97 | |

| (E)-2-Hexen-1-ol | (Z,E)-4-Methyl-1,5-nonadien-4-ol | 40:60 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Tributyltin hydride (Bu₃SnH)

-

Diisopropylamine (i-Pr₂NH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde ((CH₂O)n)

-

Methanesulfonyl chloride (MsCl)

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetone

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of (Tributylstannyl)methanol: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is stirred for 30 minutes at 0 °C. Tributyltin hydride (1.0 equiv) is then added dropwise, and the mixture is stirred for an additional 30 minutes. Paraformaldehyde (1.1 equiv) is added in one portion, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

-

Formation of the Mesylate: The reaction mixture is cooled to -78 °C, and methanesulfonyl chloride (1.2 equiv) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 10 hours.

-

Iodination: The reaction is quenched with water, and the product is extracted with hexanes. The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude mesylate is dissolved in acetone, and sodium iodide (1.5 equiv) is added. The mixture is stirred at room temperature for 8 hours.

-

Work-up and Purification: The acetone is removed under reduced pressure, and the residue is partitioned between hexanes and water. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Storage: this compound can decompose over time and should be stored as a solution in hexanes at low temperature (-10 °C) and used within a few days for best results.

Protocol 2: General Procedure for the[1][2]-Wittig-Still Rearrangement

This is a general protocol based on the work of Still and Mitra.

Materials:

-

Allylic alcohol

-

Potassium hydride (KH) or Sodium hydride (NaH)

-

This compound (Bu₃SnCH₂I)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-